molecular formula C7H10N2O2 B12331473 N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide

Cat. No.: B12331473
M. Wt: 154.17 g/mol
InChI Key: HAROYZBWBMXHTH-UHFFFAOYSA-N
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Description

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide is a chemical compound with a unique structure that includes a pyrrole ring substituted with a hydroxymethyl group and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide typically involves the reaction of 5-(hydroxymethyl)-1H-pyrrole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of N-(5-carboxyl-1H-pyrrol-3-yl)acetamide.

    Reduction: Formation of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)ethylamine.

    Substitution: Formation of various substituted amides or esters.

Scientific Research Applications

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the acetamide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(hydroxymethyl)acetamide: Similar structure but lacks the pyrrole ring.

    N-(5-methyl-1H-pyrrol-3-yl)acetamide: Similar structure but lacks the hydroxymethyl group.

Uniqueness

N-(5-(hydroxymethyl)-1H-pyrrol-3-yl)acetamide is unique due to the presence of both the hydroxymethyl group and the pyrrole ring. This combination allows for a diverse range of chemical reactions and biological interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

N-[5-(hydroxymethyl)-1H-pyrrol-3-yl]acetamide

InChI

InChI=1S/C7H10N2O2/c1-5(11)9-6-2-7(4-10)8-3-6/h2-3,8,10H,4H2,1H3,(H,9,11)

InChI Key

HAROYZBWBMXHTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CNC(=C1)CO

Origin of Product

United States

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